2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
Description
This compound is an acetamide derivative featuring a 1H-imidazole core substituted with 4-chlorophenyl and 4-methoxyphenyl groups at positions 5 and 2, respectively. A sulfanyl (-S-) group bridges the imidazole moiety to the acetamide side chain, which is further functionalized with a 2-methoxyethyl group. While direct data on its synthesis or applications are absent in the provided evidence, analogs with similar scaffolds (e.g., imidazole-based acetamides) are explored for therapeutic applications such as enzyme inhibition .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c1-27-12-11-23-18(26)13-29-21-19(14-3-7-16(22)8-4-14)24-20(25-21)15-5-9-17(28-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZSJMYISFXACK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring.
Introduction of Substituents: The 4-chlorophenyl and 4-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group is introduced via nucleophilic substitution reactions.
Acetamide Formation: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural motifs with several acetamide derivatives documented in the literature. Key comparisons include:
Key Observations :
- Core Heterocycle: The target compound’s imidazole core (vs.
- Substituent Effects : The 2-methoxyethyl group in the target compound likely improves solubility compared to benzyl or aryl substituents (e.g., in [9]), but reduces lipophilicity relative to chlorophenyl groups in [8].
- Molecular Weight : The target compound’s estimated molecular weight (~422.9 g/mol) is within the range of bioactive small molecules, suggesting favorable pharmacokinetics .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes an imidazole ring, which is known for its diverse biological properties, making it a subject of interest for research into therapeutic applications.
- Molecular Formula : C23H24ClN3O3S
- Molar Mass : 466.97 g/mol
- CAS Number : Not explicitly provided in the search results.
Structure
The compound features a complex molecular structure that includes:
- A chlorophenyl group.
- A methoxyphenyl group.
- An imidazole ring.
- A sulfanyl (thioether) linkage.
- An acetamide functional group.
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit promising anticancer activity. For instance, derivatives containing imidazole and thioether functionalities have shown effectiveness against various cancer cell lines, including breast and colon cancer cells. The presence of the imidazole moiety is particularly notable for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide (NO) levels in activated microglia, which are critical in neuroinflammatory conditions such as Parkinson's disease . The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK, leading to decreased expression of inflammatory mediators like iNOS and COX-2 .
Enzyme Inhibition
The compound's structural features suggest potential inhibitory activity against various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been shown to inhibit AChE, which is relevant for treating Alzheimer's disease .
- Cyclooxygenase (COX) : Inhibition of COX enzymes can lead to reduced inflammation and pain relief, making this compound a candidate for further investigation in pain management therapies .
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds in a mouse model of Parkinson's disease. The treatment with these compounds led to significant reductions in neuroinflammation and improvements in motor function, indicating their potential as therapeutic agents for neurodegenerative diseases .
Anticancer Activity Evaluation
In vitro studies have demonstrated that derivatives related to this compound can effectively inhibit the growth of cancer cell lines. For example, compounds with a similar thioether structure were tested against HCT-116 (colon carcinoma) and T47D (breast cancer) cell lines, showing IC50 values indicating potent anticancer activity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
